5-(5-Chloro-1-methyl-1H-imidazol-2-yl)cyclohexane-1,3-dione
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Overview
Description
5-(5-Chloro-1-methyl-1H-imidazol-2-yl)cyclohexane-1,3-dione is a compound that features an imidazole ring substituted with a chlorine atom and a methyl group, attached to a cyclohexane-1,3-dione moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-1-methyl-1H-imidazol-2-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated imidazole derivative with a cyclohexane-1,3-dione precursor in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-1-methyl-1H-imidazol-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-(5-Chloro-1-methyl-1H-imidazol-2-yl)cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(5-Chloro-1-methyl-1H-imidazol-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methyl-1H-imidazole: A simpler derivative with similar biological activities.
Cyclohexane-1,3-dione: The core structure without the imidazole ring.
5-Chloro-1H-imidazole-2-carboxaldehyde: Another chlorinated imidazole derivative with different functional groups.
Uniqueness
5-(5-Chloro-1-methyl-1H-imidazol-2-yl)cyclohexane-1,3-dione is unique due to its combined imidazole and cyclohexane-1,3-dione structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11ClN2O2 |
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Molecular Weight |
226.66 g/mol |
IUPAC Name |
5-(5-chloro-1-methylimidazol-2-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H11ClN2O2/c1-13-9(11)5-12-10(13)6-2-7(14)4-8(15)3-6/h5-6H,2-4H2,1H3 |
InChI Key |
FVAWDXDPXGQWQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2CC(=O)CC(=O)C2)Cl |
Origin of Product |
United States |
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